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Cat. No.: B092302 Get Quote

Introduction

1,4-Benzoquinone dioxime (CAS No. 105-11-3), also known as p-benzoquinonedioxime, is

an organic compound with the molecular formula C₆H₆N₂O₂.[1][2] It typically appears as pale

yellow crystals or a brown powder.[3] The molecule consists of a benzene ring where the

ketone groups at the 1 and 4 positions have been converted into oxime functionalities.[2] This

compound serves as a crucial intermediate in chemical synthesis, a crosslinking agent for

various rubbers, and a rubber accelerator.[3][4] Given its industrial and research applications,

precise characterization using spectroscopic methods is essential for quality control, structural

verification, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1,4-Benzoquinone dioxime, detailing the data and experimental protocols for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-

Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-
Benzoquinone dioxime by providing information about the hydrogen (¹H) and carbon (¹³C)

atomic environments.

¹H NMR and ¹³C NMR Data
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Spectra for 1,4-Benzoquinone dioxime have been recorded on a 400 MHz instrument using

deuterated dimethyl sulfoxide (DMSO-d6) as the solvent at 80°C.[5][6] The expected signals

correspond to the protons and carbons of the cyclohexadiene ring and the oxime groups.

Table 1: NMR Spectroscopic Data for 1,4-Benzoquinone Dioxime

Technique Nucleus
Expected Chemical

Shift (ppm)
Assignment

¹H NMR ¹H ~12.1, ~7.2, ~6.7
Oxime protons (-
NOH), Ring protons
(-CH=)

¹³C NMR ¹³C ~150, ~130, ~120

Oxime carbons

(C=NOH), Ring

carbons (-CH=)

Note: The presence of syn and anti isomers can lead to a mixture of isomers and multiple

signals in the spectra.[5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 1,4-Benzoquinone
dioxime.

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d6) in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR

spectrometer (e.g., a 400 MHz instrument).

Acquisition: Shim the instrument to achieve a homogeneous magnetic field. Set the sample

temperature to 80°C, as specified in reference data.[5][6] Acquire ¹H and ¹³C NMR spectra

using standard pulse sequences.
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Data Processing: Process the raw data by applying Fourier transform, phase correction, and

baseline correction to obtain the final spectra.
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For

1,4-Benzoquinone dioxime, key vibrations include those from the O-H, C=N, N-O, and C=C

bonds.

IR Absorption Data
IR spectra for 1,4-Benzoquinone dioxime are available, typically recorded using KBr disc,

nujol mull, or liquid film techniques.[2][7]

Table 2: Key IR Absorption Bands for 1,4-Benzoquinone Dioxime

Frequency Range (cm⁻¹) Vibration Type Functional Group

3600 - 3200 O-H stretch (broad) Oxime (-NOH)

3100 - 3000 C-H stretch Aromatic/Vinyl (-CH=)

1680 - 1620 C=N stretch Oxime (C=NOH)

1620 - 1580 C=C stretch Conjugated Ring

| 1000 - 900 | N-O stretch | Oxime (-N-O) |
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Experimental Protocol: IR Spectroscopy (KBr Disc
Method)

Sample Preparation: Weigh approximately 1-2 mg of 1,4-Benzoquinone dioxime.

Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly until a fine,

homogeneous powder is obtained.

Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-

10 tons) for several minutes to form a thin, transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of an empty sample holder or a pure KBr pellet should be taken first

for background correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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